molecular formula C18H21ClN2O5S B2552608 4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034389-67-6

4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2552608
M. Wt: 412.89
InChI Key: JDMHSDLOBXWCFD-UHFFFAOYSA-N
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Description

The compound "4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" is a chemically synthesized molecule that appears to be related to a class of compounds with potential applications in medicinal chemistry and agrochemicals. The structure suggests the presence of a pyridinone core substituted with methoxyphenylsulfonyl and pyrrolidinyl groups, which are common in pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the rearrangement of chlorinated pyrrolidin-2-ones to produce methoxylated 3-pyrrolin-2-ones . This process is significant as it provides a pathway to generate useful intermediates for further chemical modifications. Additionally, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which shares some structural features with the target compound, has been optimized to improve green chemistry metrics such as atom economy and reduced waste generation . This suggests that the synthesis of the target compound may also be amenable to such optimizations.

Molecular Structure Analysis

The molecular structure of related sulfonyl pyrrolidine compounds has been studied using X-ray crystallography and computational methods . These studies provide insights into the conformational preferences and the spatial arrangement of the substituents, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of the sulfonyl pyrrolidine moiety has been explored in the context of forming 1-(arylsulfonyl)pyrrolidines . The acid-catalyzed reaction with phenols indicates that the sulfonyl group can act as a good leaving group, facilitating the formation of new bonds. This reactivity could be relevant for further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of a methoxyphenyl ring linked to an oxo-pyrrolidine moiety via a sulfonyl group can affect the compound's solubility, stability, and hydrogen bonding capacity . These properties are essential for the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Synthesis and Polymer Development

A study by Liu et al. (2013) discusses the synthesis of a novel diamine containing pyridine and trifluoromethylphenyl groups, used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. This research highlights the potential use of such compounds in the development of new polymeric materials with desirable thermal and mechanical properties (Liu et al., 2013).

Chemical Reactions and Molecular Dynamics

Chandar et al. (2014) designed a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus inhibited acetylcholinesterase. This study demonstrates the use of pyridine-containing sulfonium species in specific chemical reactions and provides insights into their potential applications in biochemical processes (Chandar et al., 2014).

Pharmaceutical Research

Bagley et al. (2005) conducted a study on the synthesis of dimethyl sulfomycinamate, a compound related to thiopeptide antibiotics. This research offers a glimpse into the potential pharmaceutical applications of pyridine-based compounds in antibiotic development (Bagley et al., 2005).

Material Science and Chemical Properties

Research by Baluja and Talaviya (2016) on novel dihydropyridine derivatives in dimethyl sulfoxide explores the densities, viscosities, and ultrasonic velocities of these compounds. This study contributes to understanding the material properties and applications of pyridine derivatives in various scientific fields (Baluja & Talaviya, 2016).

properties

IUPAC Name

4-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-12-8-14(9-18(22)20(12)2)26-13-6-7-21(11-13)27(23,24)15-4-5-17(25-3)16(19)10-15/h4-5,8-10,13H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMHSDLOBXWCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

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